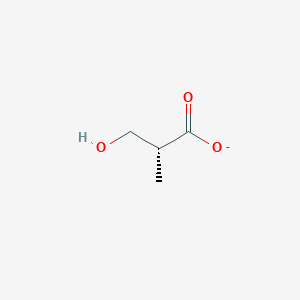

(R)-3-hydroxy-2-methylpropanoate

Description

Significance of Enantiopure Chiral Compounds in Advanced Organic Synthesis

The synthesis of enantiomerically pure compounds (EPCs), which are substances containing only a single enantiomer, is a cornerstone of modern organic synthesis. ub.edu The demand for enantiopure drugs has driven significant advancements in asymmetric synthesis, the process of selectively producing one enantiomer over the other. numberanalytics.comub.edu The importance of this field was recognized with the 2001 Nobel Prize in Chemistry awarded to William S. Knowles, Ryōji Noyori, and K. Barry Sharpless for their work on chirally catalyzed reactions. ub.edu

The biological activity of many drugs is highly dependent on their stereochemistry. youtube.com For instance, one enantiomer of a drug might be a potent therapeutic agent, while its mirror image could be inactive or, in some cases, cause adverse effects. numberanalytics.comyoutube.com Therefore, the ability to synthesize and isolate a single, desired enantiomer is crucial for drug safety and efficacy. This has led to the development of various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions, to obtain enantiopure compounds. ub.edu

The Role of (R)-3-Hydroxy-2-Methylpropanoate as a Prototypical Chiral Synthon (Roche Ester)

Among the vast arsenal (B13267) of chiral building blocks available to synthetic chemists, this compound, commonly known as the Roche ester, stands out as a versatile and widely used synthon. wikipedia.orgnih.gov A synthon is a structural unit within a molecule that is formed or assembled by a known synthetic procedure. The Roche ester, with its defined stereochemistry at the C2 position, provides a readily available starting point for the construction of complex chiral molecules. nih.gov

Its utility lies in the presence of two functional groups—a hydroxyl group and an ester—which can be selectively manipulated to build larger, more complex structures with controlled stereochemistry. This has made it an invaluable tool in the total synthesis of numerous natural products, including dictyostatin, discodermolide, and spongidepsin. wikipedia.org

Historical Context of Stereoselective Access to this compound

The development of efficient methods to access enantiomerically pure this compound has been a significant area of research. One of the classical and still widely employed strategies is the "Roche ester" approach, which has been in use for nearly three decades. nih.gov This method often starts with the commercially available Roche ester and involves a series of chemical transformations to construct the desired target molecule. nih.gov

Over the years, various synthetic strategies have been developed to improve the synthesis of chiral α-methyl-β-hydroxy esters. These include methods based on the aldol (B89426) condensation of ester enolates, which can achieve high stereoselectivity. orgsyn.org More recently, biocatalytic methods have emerged as powerful alternatives. For example, the asymmetric bioreduction of methyl 2-hydroxymethylacrylate and its derivatives using ene-reductases from the 'old yellow enzyme' (OYE) family can produce this compound with excellent enantiomeric excess (up to >99% ee). researchgate.net Enzymatic processes, such as those employing ketoreductases, have also been developed for the asymmetric reduction of corresponding ketoesters to afford the desired (R)-hydroxy ester. nih.govgoogle.com

Overview of Contemporary Academic Research Directions for this compound

Current research continues to explore new and more efficient ways to synthesize and utilize this compound and related chiral building blocks. A significant focus is on developing more "step-economical" and scalable synthetic routes. nih.gov For instance, researchers are investigating novel approaches that bypass the traditional multi-step sequences associated with the Roche ester strategy. nih.gov

One promising direction involves the use of organocatalysis, which employs small organic molecules to catalyze enantioselective reactions. Another active area is the development of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical synthesis. nih.gov These approaches aim to streamline the synthesis of complex molecules, reduce waste, and minimize the use of protecting groups and oxidation state adjustments. nih.govnih.gov Furthermore, the application of this compound and its derivatives in the synthesis of novel, biologically active compounds remains a vibrant field of study. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7O3- |

|---|---|

Molecular Weight |

103.1 g/mol |

IUPAC Name |

(2R)-3-hydroxy-2-methylpropanoate |

InChI |

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m1/s1 |

InChI Key |

DBXBTMSZEOQQDU-GSVOUGTGSA-M |

SMILES |

CC(CO)C(=O)[O-] |

Isomeric SMILES |

C[C@H](CO)C(=O)[O-] |

Canonical SMILES |

CC(CO)C(=O)[O-] |

Origin of Product |

United States |

Advanced Applications of R 3 Hydroxy 2 Methylpropanoate As a Chiral Building Block

Synthesis of Complex Natural Products and Bioactive Molecules

The enantiopure nature of (R)-3-hydroxy-2-methylpropanoate makes it an ideal starting material for the total synthesis of complex natural products and bioactive molecules, where precise control of stereochemistry is paramount. Its incorporation into synthetic routes allows for the establishment of key stereocenters that are carried through to the final target molecule. For instance, it has been a crucial component in the total synthesis of potent cytotoxic agent (-)-discodermolide. sigmaaldrich.com Furthermore, its utility has been demonstrated in the synthesis of the insecticidal alkaloid (-)-stemoamide and the neurotoxic alkaloid (-)-stemospironine. sigmaaldrich.com

| Natural Product/Bioactive Molecule | Therapeutic Area/Significance |

| (-)-Discodermolide | Potent cytotoxic agent |

| (-)-Stemoamide | Insecticidal alkaloid |

| (-)-Stemospironine | Neurotoxic alkaloid |

Precursor to Chiral α-Substituted β-Amino Acid Derivatives

Chiral β-amino acids are important structural motifs found in a variety of biologically active compounds, including peptides and alkaloids. psu.edu this compound serves as a valuable precursor for the synthesis of chiral α-substituted β-amino acid derivatives. The synthetic strategy typically involves the manipulation of the hydroxyl and carboxyl groups to introduce the desired amino functionality and α-substituent with stereochemical control. This approach provides access to a class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry and drug design. rsc.org

Construction of Stereodefined Polyketide Fragments

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. Their backbones are assembled from simple acyl-CoA precursors, resulting in a characteristic repeating pattern of methyl and hydroxyl groups. This compound is an excellent starting material for the construction of stereodefined polyketide fragments. nih.gov Its inherent stereochemistry can be directly translated into the desired stereocenters of the polyketide chain. For example, a ruthenium-catalyzed multicomponent synthesis has been developed to create 1,3-dienyl-6-oxy polyketide motifs using this chiral building block. nih.gov

| Polyketide Fragment | Synthetic Strategy |

| 1,3-Dienyl-6-oxy polyketide motif | Ruthenium-catalyzed multicomponent synthesis |

Elaboration into Chiral Lactones and Cyclic Ethers

Chiral lactones and cyclic ethers are prevalent structural units in many natural products and pharmaceuticals. Intramolecular cyclization of appropriately modified derivatives of this compound provides a reliable method for the synthesis of these heterocyclic compounds. For instance, intramolecular transesterification can lead to the formation of chiral β-lactones. masterorganicchemistry.com Furthermore, through a series of chemical transformations, the carbon skeleton can be elaborated and cyclized to form larger ring systems, such as tetrahydrofurans and tetrahydropyrans, with defined stereochemistry. google.com

| Synthesized Structure | Class of Compound |

| Chiral β-lactones | Lactone |

| (R)-2-methyltetrahydrofuran-3-one | Cyclic Ether (Tetrahydrofuran derivative) |

Utility in the Preparation of Other Optically Active Molecules.sigmaaldrich.com

The versatility of this compound as a chiral building block extends beyond the aforementioned applications. sigmaaldrich.com Its two functional groups can be independently or concertedly manipulated to generate a wide array of other optically active molecules. This adaptability makes it a cornerstone in the "chiral pool" approach to asymmetric synthesis, where readily available, enantiopure natural products or their derivatives are used as starting materials. The predictable stereochemical outcome of its reactions makes it a reliable choice for constructing molecules with multiple stereocenters.

Derivatization for Specific Synthetic Transformations.sigmaaldrich.comnih.gov

The hydroxyl and ester functionalities of this compound can be readily derivatized to facilitate specific synthetic transformations. sigmaaldrich.comnih.gov The hydroxyl group can be protected with a variety of protecting groups to allow for selective reaction at the ester moiety, or it can be activated for nucleophilic substitution. Conversely, the ester can be reduced, hydrolyzed, or converted to other functional groups.

Ester Exchange and Transesterification Reactions

Ester exchange, or transesterification, is a common and useful transformation for modifying the ester group of this compound. masterorganicchemistry.com This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org This allows for the introduction of different alkyl or aryl groups, which can be important for altering the physical properties of the molecule or for facilitating subsequent synthetic steps. Transesterification can be performed under both acidic and basic conditions, with the mechanism proceeding through a tetrahedral intermediate. masterorganicchemistry.com The choice of conditions can influence the outcome and is often dictated by the presence of other functional groups in the molecule.

Protection and Deprotection Strategies of the Hydroxyl Group

In multi-step syntheses, it is often necessary to selectively protect the hydroxyl group of this compound to prevent its unintended reaction while other parts of the molecule are being modified. The choice of a suitable protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal (deprotection) to regenerate the free hydroxyl group.

Common Protecting Groups for the Hydroxyl Group of this compound:

| Protecting Group | Reagents for Protection | Conditions for Protection | Reagents for Deprotection | Conditions for Deprotection |

| Benzyl (B1604629) (Bn) | Benzyl bromide (BnBr), Sodium hydride (NaH) | Anhydrous solvent (e.g., THF, DMF) | Hydrogen (H2), Palladium on carbon (Pd/C) | Hydrogenolysis |

| tert-Butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Anhydrous solvent (e.g., DMF, CH2Cl2) | Tetrabutylammonium fluoride (B91410) (TBAF) | THF |

| Methoxyethoxymethyl (MEM) | Methoxyethoxymethyl chloride (MEMCl), Diisopropylethylamine (DIPEA) | Anhydrous CH2Cl2 | Lewis acids (e.g., TiCl4, ZnBr2) | CH2Cl2 |

| Tetrahydropyranyl (THP) | Dihydropyran (DHP), p-Toluenesulfonic acid (p-TsOH) | Anhydrous CH2Cl2 | Acetic acid/THF/water | Mildly acidic conditions |

The benzyl group, for instance, is robust under a wide range of conditions but can be selectively removed by catalytic hydrogenolysis, a process that typically does not affect other functional groups like esters. Silyl ethers, such as the TBDMS group, are popular due to their ease of introduction and their tunable stability, which can be cleaved under fluoride-mediated conditions. researchgate.net Acetals like the THP group are stable to basic and nucleophilic reagents but are readily removed under mild acidic conditions. The choice among these and other protecting groups is a strategic decision in the planning of a complex synthesis.

Oxidation and Reduction of Ester and Hydroxyl Functionalities

The ester and hydroxyl groups of this compound offer multiple avenues for synthetic manipulation through oxidation and reduction reactions. These transformations allow for the conversion of this chiral building block into a variety of other useful chiral synthons.

Oxidation of the Hydroxyl Group: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

To Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common methods include Swern oxidation (using dimethyl sulfoxide, oxalyl chloride, and a hindered base like triethylamine) or Dess-Martin periodinane (DMP) oxidation. These methods are known for their high yields and compatibility with a wide range of functional groups.

To Carboxylic Acid: Stronger oxidizing agents will convert the primary hydroxyl group directly to a carboxylic acid. Reagents like potassium permanganate (B83412) (KMnO4) or Jones reagent (chromium trioxide in sulfuric acid) can be used, although care must be taken to avoid side reactions.

Reduction of the Ester Group: The ester functionality can be reduced to a primary alcohol, yielding a chiral diol.

To Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically used to reduce the ester group to a primary alcohol. This reaction is usually performed in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). It is important to note that this will also reduce any unprotected carbonyl groups in the molecule.

These oxidative and reductive transformations significantly expand the utility of this compound as a chiral precursor.

Role in the Synthesis of Chiral Polymeric Materials

The chirality inherent in this compound makes it an attractive monomer for the synthesis of chiral polymeric materials. The incorporation of this chiral unit into a polymer backbone can impart unique properties to the resulting material, such as the ability to recognize other chiral molecules or to exhibit specific optical activities.

Chiral polymers can be synthesized through various polymerization techniques. For instance, the hydroxyl and ester functionalities of this compound can be utilized in step-growth polymerizations to form chiral polyesters or polyurethanes. The stereochemistry of the monomer unit is preserved throughout the polymerization process, leading to a polymer with a regular, repeating chiral structure.

Chiral chromatography: As stationary phases for the separation of enantiomers.

Asymmetric catalysis: As chiral ligands or supports for catalysts.

Biomedical materials: For applications requiring specific interactions with biological systems.

The development of new synthetic methods to create novel chiral polymers from readily available building blocks like this compound is an active area of research. mdpi.comnih.gov

Mechanistic and Theoretical Investigations of R 3 Hydroxy 2 Methylpropanoate Formation

Elucidation of Stereoselectivity Mechanisms in Biocatalysisresearchgate.netpitt.edu

Biocatalysis has emerged as a powerful and sustainable method for producing enantiomerically pure compounds. nih.gov In the case of (R)-3-hydroxy-2-methylpropanoate, enzymes from the 'Old Yellow Enzyme' (OYE) family of ene-reductases have proven to be particularly effective biocatalysts for the asymmetric reduction of the C=C double bond in precursors like methyl 2-hydroxymethylacrylate. researchgate.net These enzymes are known for their ability to catalyze stereoselective reductions of activated alkenes, yielding chiral products with high enantiomeric excess. researchgate.net

Enzyme-Substrate Binding Interactions and Active Site Analysisresearchgate.net

The high stereoselectivity observed in the biocatalytic production of this compound is fundamentally determined by the precise interactions between the substrate and the enzyme's active site. researchgate.netnih.gov The three-dimensional architecture of the active site creates a chiral environment that preferentially binds the substrate in an orientation conducive to the formation of the (R)-enantiomer.

Studies on ene-reductases reveal that the active site is often a deep and narrow cavity with a flavin mononucleotide (FMN) cofactor buried at the bottom. researchgate.net The stereochemical outcome of the reduction is governed by how the prochiral substrate, such as methyl 2-hydroxymethylacrylate, docks into this active site. For the (R)-selective reduction, the substrate must orient itself in a way that the re-face of the C=C double bond is exposed to the hydride source. This specific binding is orchestrated by a network of interactions, including:

Hydrophobic Interactions: Nonpolar residues within the active site can interact with the methyl and ester groups of the substrate, helping to lock it into a specific conformation. nih.gov

Hydrogen Bonding: Amino acid residues, such as tyrosine and histidine, can form hydrogen bonds with the hydroxyl and carbonyl groups of the substrate, further anchoring its position. researchgate.net

Computational modeling and site-directed mutagenesis have been instrumental in identifying key amino acid residues that dictate selectivity. nih.gov For instance, altering residues that line the binding pocket can dramatically impact or even invert the enantioselectivity of the enzyme. nih.gov

Role of Cofactors (e.g., NAD(P)H) in Enzymatic Reductionsresearchgate.net

The reduction of the carbon-carbon double bond in the precursor to this compound is a reductive process that requires a source of electrons, or "reducing power". nih.gov In biocatalytic systems using ene-reductases, this is provided by the reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) or, less commonly, NADH. researchgate.netnih.gov

The catalytic cycle involves the transfer of a hydride ion (H⁻) from the C4 position of the dihydropyridine (B1217469) ring of NADPH to the FMN cofactor within the enzyme's active site, reducing it to FMNH₂. Subsequently, the reduced flavin cofactor transfers a hydride to the β-carbon of the activated alkene substrate. A proton is then donated to the α-carbon, typically from a conserved tyrosine residue in the active site, to complete the reduction. researchgate.net The oxidized NADP⁺ is then released and must be regenerated by the cell's metabolic machinery or an in vitro cofactor regeneration system for the catalysis to continue. The high NADPH/NADP⁺ ratio maintained under cellular conditions generally favors reductive biosynthetic reactions. nih.govnih.gov

The interaction between the enzyme, the NADPH cofactor, and the substrate is highly coordinated. The binding of NADPH can induce conformational changes in the enzyme that optimize the active site for substrate binding and catalysis. nih.gov

Mechanistic Studies of Asymmetric Metal-Catalyzed Hydrogenationpitt.edunih.gov

Asymmetric hydrogenation using chiral transition metal complexes, particularly those of rhodium and ruthenium, represents a major alternative to biocatalysis for the synthesis of this compound. researchgate.netpitt.edursc.org These methods involve the reaction of a prochiral alkene with molecular hydrogen in the presence of a chiral catalyst.

Catalyst-Substrate Interactions and Transition State Analysispitt.edu

In metal-catalyzed asymmetric hydrogenation, the catalyst, typically a rhodium or ruthenium center coordinated to a chiral phosphine (B1218219) ligand, forms a diastereomeric complex with the substrate. researchgate.netpitt.edu Detailed mechanistic investigations, often employing NMR spectroscopy and X-ray crystallography, have shown that non-covalent interactions like hydrogen bonding between the catalyst and the substrate can be crucial for achieving high enantioselectivity. researchgate.net

For the hydrogenation of methyl 2-hydroxymethylacrylate derivatives, supramolecular catalysts have been designed where hydrogen bonds form between the catalyst's ligand framework and the hydroxyl group of the substrate. researchgate.net This interaction helps to rigidly position the substrate relative to the metal center, ensuring that the hydrogen molecule adds to a specific face of the double bond. researchgate.net

Mechanistic schemes often involve several key steps:

Coordination of the alkene substrate to the metal center.

Oxidative addition of dihydrogen (H₂) to form a metal dihydride species.

Migratory insertion of the alkene into a metal-hydride bond, which is often the enantioselectivity-determining step.

Reductive elimination of the saturated product, regenerating the active catalyst. pitt.edu

An important finding from mechanistic studies is that the major product enantiomer does not always arise from the most stable, and therefore most abundant, catalyst-substrate adduct observed in solution. pitt.edu Instead, a less stable, minor diastereomeric adduct can be significantly more reactive towards hydrogen, leading to the observed product distribution via the Curtin-Hammett principle. This is often referred to as an anti-lock-and-key mechanism. pitt.eduuit.no

| Catalyst Type | Substrate | Key Interaction | Outcome |

| Rhodium with chiral phosphine ligands | Methyl 2-hydroxymethylacrylate | Coordination of C=C and carbonyl oxygen | Formation of diastereomeric catalyst-substrate adducts |

| Supramolecular Rhodium Complex | Methyl 2-(hydroxymethyl)-3-phenyl acrylate | Hydrogen bonding between ligand and substrate's -OH group | High enantioselectivity (>99% ee) |

| Ruthenium-hydrido complexes | 2-benzamido-methyl-3-oxobutanoate | Stereoselective hydrogenation | High diastereoselectivity and enantioselectivity |

Origins of Enantioselectivity and Diastereoselectivitypitt.edu

The origin of enantioselectivity in asymmetric hydrogenation is a result of the energy difference between the diastereomeric transition states leading to the (R) and (S) products. The chiral ligand creates a unique steric and electronic environment around the metal center. This environment forces the prochiral substrate to coordinate in a way that minimizes unfavorable steric interactions.

For example, in rhodium-catalyzed hydrogenations with chiral chelating diphosphine ligands, the chirality of the ligand dictates the conformation of the chelate ring, which in turn influences the orientation of the substrate. pitt.edu The different possible coordination geometries lead to diastereomeric catalyst-substrate complexes. The subsequent reaction with hydrogen proceeds through transition states of differing energies. The enantiomeric excess of the final product is determined by the magnitude of this energy difference (ΔΔG‡). A larger energy difference between the competing diastereomeric transition states results in higher enantioselectivity. pitt.edu

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of both biocatalytic and metal-catalyzed reactions. researchgate.netnih.govosti.gov These methods allow for the detailed study of structures and energies of reactants, intermediates, transition states, and products that may be difficult or impossible to observe experimentally.

For biocatalytic systems, computational approaches like molecular docking and molecular dynamics (MD) simulations can model how a substrate like methyl 2-hydroxymethylacrylate fits into the active site of an ene-reductase. nih.gov These simulations can help identify the key binding interactions and rationalize the observed stereoselectivity. Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the enzymatic reaction itself, providing insights into the transition state of the hydride transfer step. nih.govnih.gov

In the realm of metal-catalyzed hydrogenation, DFT calculations are widely used to:

Map out the entire catalytic cycle, comparing the energetics of proposed mechanistic pathways (e.g., unsaturated vs. dihydride pathways). uit.noresearchgate.net

Determine the structures and relative stabilities of diastereomeric catalyst-substrate intermediates. researchgate.net

Calculate the energies of the enantioselectivity-determining transition states, allowing for a theoretical prediction of the enantiomeric excess. researchgate.netosti.gov

Understand the role of the solvent and non-covalent interactions in stabilizing key intermediates and transition states.

These theoretical studies have been crucial in confirming that the most abundant intermediate is not necessarily the one that leads to the major product and have helped to refine the understanding of how chiral information is transferred from the catalyst to the substrate. pitt.eduresearchgate.net

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a powerful tool for investigating the geometries and electronic properties of molecules and for elucidating reaction mechanisms. researchgate.net By calculating the electronic structure of the reactants, products, and transition states, DFT can map out the potential energy surface of a reaction, providing valuable information on reaction kinetics and thermodynamics. nih.gov

In the context of forming β-hydroxy esters like this compound, DFT studies can be applied to various synthetic routes. For instance, in catalyzed reactions, DFT can model the interaction of the substrate with the catalyst, helping to understand the origin of enantioselectivity. The calculations can predict the stability of different conformers and tautomers, which is essential for understanding the behavior of the molecules in different environments. nih.gov

Theoretical investigations using DFT can analyze aspects such as:

Transition State Geometries: Identifying the structure of the transition state, which is critical for understanding the reaction barrier.

Activation Energies: Calculating the energy required to reach the transition state, which correlates with the reaction rate.

While specific DFT studies focusing exclusively on the formation of this compound are not extensively detailed in the provided literature, the principles of DFT are widely applied to similar systems. For example, DFT has been used to study the structural and electronic properties of complex organic molecules, confirming experimental results from techniques like X-ray crystallography and spectroscopy. researchgate.net These computational approaches are instrumental in designing new catalysts and synthetic strategies for producing chiral molecules with high purity. researchgate.netnih.gov

Molecular Modeling of Enzyme Active Sites and Chiral Catalysts

Molecular modeling provides a visual and energetic framework for understanding the interactions that govern catalytic activity and selectivity, particularly in enzymatic and chiral catalysis. For the synthesis of this compound, enzymes, especially lipases, are commonly used.

Modeling the active site of an enzyme like Candida antarctica lipase (B570770) B (CALB), a frequently used biocatalyst, can reveal why it preferentially catalyzes a reaction for one enantiomer over the other. nih.govresearchgate.net The active site is a three-dimensional pocket where the substrate binds. nih.gov The specific arrangement of amino acid residues within this site creates a chiral environment.

Key insights from molecular modeling include:

Substrate Binding: How the substrate, such as a racemic mixture of 3-hydroxy-2-methylpropanoate, fits into the active site.

Enantiomeric Preference: Identifying the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding of the (R)- or (S)-enantiomer. The less reactive enantiomer may experience steric hindrance or unfavorable interactions.

Catalytic Mechanism: Modeling the transition state of the enzymatic reaction (e.g., acylation) to understand how the enzyme lowers the activation energy. nih.gov

Similarly, for non-enzymatic chiral catalysts, such as planar-chiral 4-(dimethylamino)pyridine (DMAP) derivatives or metal-based catalysts, molecular modeling can predict how the catalyst's structure influences the stereochemical outcome of the reaction. mdpi.com These models help in the rational design of new catalysts with improved selectivity and efficiency for the synthesis of optically pure β-hydroxy esters. mdpi.com

Kinetic Resolution and Racemization Pathways in Dynamic Kinetic Resolution

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. wikipedia.org It relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as one enantiomer is consumed to form the product while the other remains as unreacted starting material. princeton.edu

Dynamic Kinetic Resolution (DKR) is a more advanced and efficient approach that overcomes the 50% yield limitation of traditional kinetic resolution. princeton.edu DKR combines the kinetic resolution step with an in situ racemization of the slower-reacting enantiomer. This continuous racemization ensures that the substrate is constantly converted to the faster-reacting enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomeric product. princeton.edu

For the production of this compound, a chemoenzymatic DKR is often employed. This process typically involves:

Enzymatic Resolution: A lipase, such as CALB, selectively acylates one of the enantiomers of the racemic starting material (e.g., a racemic β-hydroxy acid or ester). nih.govrsc.org

Catalytic Racemization: A metal catalyst, often ruthenium-based, simultaneously racemizes the unreacted, slower-reacting enantiomer. nih.govwikipedia.org

The success of a DKR process depends on the careful tuning of both the resolution and racemization steps. princeton.edu An efficient DKR requires that the rate of racemization is at least as fast as the rate of the enzymatic reaction. princeton.edu

The table below summarizes the results of a dynamic kinetic resolution for the synthesis of chiral δ-lactones from δ-hydroxy esters, illustrating the high efficiency of such processes.

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |

| Racemic δ-hydroxy ester | Lipase + Ruthenium Catalyst | up to 92 | up to 99 |

Table based on data for DKR of delta-hydroxy esters, demonstrating the potential for high conversion and enantioselectivity. nih.gov

This combination of enzymatic kinetic resolution and metal-catalyzed racemization has proven to be a powerful tool for the synthesis of various enantiomerically pure compounds, including precursors to important pharmaceuticals and natural products. nih.govrsc.org

Analytical Methodologies for Stereochemical Characterization of R 3 Hydroxy 2 Methylpropanoate

Determination of Enantiomeric Excess (ee)

The enantiomeric excess (ee) is a critical parameter that defines the purity of a chiral compound. It is expressed as the percentage of one enantiomer in a mixture in excess of the other. For (R)-3-hydroxy-2-methylpropanoate, several chromatographic and spectroscopic methods are employed for the accurate determination of its enantiomeric excess.

Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chiral chromatography is a cornerstone technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus enabling their separation.

Chiral Gas Chromatography (GC):

Chiral Gas Chromatography (GC) is a powerful tool for determining the enantiomeric excess of volatile compounds like methyl this compound. The separation is typically achieved using capillary columns coated with a chiral stationary phase, often a derivative of cyclodextrin. gcms.cz For instance, the enantiomeric purity of methyl (R)-(-)-3-hydroxy-2-methylpropionate has been determined to be 99% ee using Gas-Liquid Chromatography (GLC). sigmaaldrich.com

The selection of the appropriate chiral stationary phase is crucial for achieving optimal separation. Cyclodextrin-based columns, such as those with permethylated β-cyclodextrin, are commonly used for their ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to their resolution. gcms.cz

Interactive Table: Chiral GC and GLC Findings for this compound

| Analytical Technique | Enantiomeric Excess (ee) | Key Findings |

| Gas-Liquid Chromatography (GLC) | 99% | Demonstrates high enantiomeric purity of the commercial product. sigmaaldrich.com |

| Chiral Gas Chromatography (GC) | >99% | Confirms high enantioselectivity in synthetic preparations. |

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for the enantioseparation of non-volatile or thermally labile compounds. nih.govsigmaaldrich.comsigmaaldrich.com While specific applications for this compound are not extensively detailed in readily available literature, the principles of chiral HPLC are broadly applicable. The separation is achieved by using a chiral stationary phase, which can be polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), protein-based, or have other chiral selectors. wvu.edu The choice of the mobile phase, typically a mixture of organic solvents like hexane (B92381) and isopropanol, is optimized to achieve the best resolution between the enantiomers. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvents

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric excess. In a standard NMR experiment, enantiomers are indistinguishable because they have identical spectra. However, the use of chiral auxiliary agents can induce diastereomeric environments, leading to the differentiation of NMR signals for the two enantiomers. mit.edu

Chiral Shift Reagents:

Chiral shift reagents are paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), that can coordinate with the analyte. mit.edursc.org This coordination leads to significant changes in the chemical shifts of the protons near the coordination site. In a racemic mixture, the chiral shift reagent forms two diastereomeric complexes, which can result in separate signals for the corresponding protons of the two enantiomers. The ratio of the integrals of these separated signals can then be used to determine the enantiomeric excess. mit.edu While the application of this specific technique to this compound is not prominently documented in the reviewed literature, it remains a viable method for its analysis.

Chiral Solvating Agents:

Chiral solvating agents create a chiral environment around the enantiomers through weak, transient diastereomeric interactions. This can lead to small but measurable differences in the chemical shifts of the enantiomers, allowing for the determination of the enantiomeric excess.

Absolute Configuration Assignment

Determining the absolute configuration of a chiral molecule, i.e., the (R) or (S) designation, is a crucial step in its complete stereochemical characterization.

X-ray Crystallography of Derivatives

X-ray crystallography is the most definitive method for determining the absolute configuration of a molecule. This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the unambiguous assignment of the spatial arrangement of atoms. For a liquid compound like methyl this compound, it is necessary to first convert it into a solid crystalline derivative. This can be achieved by reacting the hydroxyl group or the ester functionality to introduce a group that facilitates crystallization and ideally contains a heavy atom to aid in the crystallographic analysis. While a powerful technique, no specific X-ray crystal structures of derivatives of this compound were found in the surveyed literature. researchgate.netnih.gov

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism)

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light.

Optical Rotation:

Optical rotation is a fundamental property of chiral substances and is measured using a polarimeter. It is the rotation of the plane of polarized light as it passes through a solution of the chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). For methyl (R)-(-)-3-hydroxy-2-methylpropionate, a specific rotation of [α]¹⁹/D = -26° (c = 4 in methanol) has been reported. sigmaaldrich.com The negative sign of the optical rotation indicates that it is the levorotatory enantiomer. By comparing the measured optical rotation to known values for enantiomers with established absolute configurations, the absolute configuration of the sample can be inferred. researchgate.netnih.gov

Circular Dichroism (CD):

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. mtoz-biolabs.comsigmaaldrich.com The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with that of a known standard or with a theoretically predicted spectrum. nih.gov The sign and intensity of the Cotton effects in the CD spectrum are directly related to the stereochemistry of the molecule. While a powerful tool, specific CD spectroscopic studies for the absolute configuration determination of this compound are not extensively reported.

Spectroscopic Characterization for Structural Integrity (excluding basic identification data)

Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structural integrity of this compound, ensuring that the correct compound has been synthesized or is being used.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data: The proton NMR spectrum of methyl this compound shows characteristic signals corresponding to the different types of protons in the molecule.

Interactive Table: ¹H NMR Spectral Data for Methyl this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.74 | s | -OCH₃ |

| 3.712 | m | -CH- |

| 3.67 | m | -CH₂- |

| 2.679 | t | -OH |

| 1.213 | d | -CH₃ |

| Solvent: CDCl₃. Data sourced from ChemicalBook. chemicalbook.com |

¹³C NMR Data: The carbon NMR spectrum provides information on the number and types of carbon atoms present in the molecule.

Interactive Table: ¹³C NMR Spectral Data for Methyl this compound

| Chemical Shift (ppm) | Assignment |

| 175.8 | C=O |

| 65.5 | -CH₂- |

| 51.8 | -OCH₃ |

| 43.2 | -CH- |

| 14.2 | -CH₃ |

| Predicted data. |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl this compound would show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O bonds.

Interactive Table: Key IR Absorption Bands for Methyl this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | O-H stretch |

| ~1735 | C=O stretch (ester) |

| ~1170 | C-O stretch (ester) |

| Typical ranges for these functional groups. |

Advanced NMR Spectroscopy (2D NMR, NOESY)

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive tool for the complete structural elucidation of organic molecules, including the determination of their stereochemistry. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and to confirm the relative and absolute configuration.

1D NMR Spectroscopy: The ¹H NMR spectrum of this compound provides initial structural information. Key proton signals and their typical chemical shifts in deuterated chloroform (B151607) (CDCl₃) are presented in Table 1. chemicalbook.com The multiplicity of these signals (singlet, doublet, multiplet) and their integration values offer preliminary insights into the connectivity of the molecule.

Table 1: ¹H NMR Chemical Shifts for this compound. chemicalbook.com

| Proton Assignment | Chemical Shift (ppm) |

|---|---|

| -OCH₃ (methoxy) | 3.712 |

| -CH₂- (methylene) | 3.74 - 3.67 |

| -CH- (methine) | 2.679 |

| -CH₃ (methyl) | 1.213 |

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

2D NMR Spectroscopy: To overcome the limitations of 1D NMR, particularly in complex molecules, 2D NMR experiments are employed. These techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure. youtube.comsdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton couplings (²J and ³J). For this compound, a COSY spectrum would show a cross-peak between the methine proton (-CH-) and the protons of the adjacent methylene (B1212753) group (-CH₂-), as well as between the methine proton and the methyl group protons (-CH₃). This confirms the connectivity within the carbon backbone. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each carbon atom that is attached to a proton. For instance, the proton signal of the methoxy (B1213986) group will correlate with the corresponding carbon signal in the ¹³C NMR spectrum. youtube.comcolumbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close proximity, typically within 5 Å. A NOESY experiment is therefore crucial for determining the stereochemistry of a molecule. sdsu.edu For this compound, a NOESY spectrum would be instrumental in confirming the R configuration. This is achieved by observing the spatial correlations between the protons. For instance, a key NOE correlation would be expected between the methine proton and specific protons on the hydroxymethyl group, which would be sterically defined by the chiral center. The presence or absence of specific NOE cross-peaks can help to differentiate between the (R) and (S) enantiomers.

A comprehensive analysis combining these 2D NMR techniques allows for the complete and unambiguous assignment of all ¹H and ¹³C NMR signals, providing irrefutable evidence for the structure and stereochemistry of this compound.

Mass Spectrometry for Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. When coupled with a separation technique like gas chromatography (GC), it becomes a powerful tool for both qualitative and quantitative analysis of volatile compounds like this compound. nih.govnih.gov

Molecular Ion and Fragmentation Pattern: In an electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (118.13 g/mol ). nih.gov The fragmentation pattern provides valuable structural information and can be used to identify the compound. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₃) and rearrangements like the McLafferty rearrangement. For this specific molecule, characteristic fragments would arise from the cleavage of the C-C bonds in the propanoate chain. A plausible fragmentation pattern is detailed in Table 2.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound.

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 118 | [C₅H₁₀O₃]⁺ | Molecular Ion |

| 101 | [C₄H₅O₃]⁺ | Loss of -CH₃ and H₂ |

| 87 | [C₄H₇O₂]⁺ | Loss of -OCH₃ |

| 74 | [C₃H₆O₂]⁺ | McLafferty rearrangement |

| 59 | [COOCH₃]⁺ | Cleavage at the α-carbon |

Note: The relative intensities of these fragments can provide further clues for structural confirmation.

Purity Assessment using GC-MS: Gas chromatography is an excellent technique for separating volatile compounds. By using a chiral stationary phase in the GC column, it is possible to separate the (R) and (S) enantiomers of 3-hydroxy-2-methylpropanoate. This enantioselective GC-MS analysis is a powerful method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. sigmaaldrich.com The retention times of the two enantiomers will differ on a chiral column, and the mass spectrometer can be used to confirm the identity of each peak and to quantify their relative amounts. This is critical for applications where only one enantiomer is desired.

Future Perspectives and Emerging Trends in Research on R 3 Hydroxy 2 Methylpropanoate

Sustainable and Green Chemistry Approaches for its Synthesis

The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic methodologies to reduce environmental impact and improve process efficiency. mdpi.comrsc.org In the context of (R)-3-hydroxy-2-methylpropanoate synthesis, biocatalysis has emerged as a particularly promising green approach. nih.gov

A notable advancement is the use of biocatalytic carbon-carbon bond reduction. researchgate.net Researchers have successfully employed enoate reductases from the 'old yellow enzyme' (OYE) family for the asymmetric bioreduction of methyl 2-hydroxymethylacrylate. researchgate.net This enzymatic process yields the desired (R)-configured methyl 3-hydroxy-2-methylpropionate product with excellent stereoselectivity, achieving an enantiomeric excess (ee) of up to >99%. researchgate.net The reaction demonstrates the high efficiency and precision of biocatalysts in creating chiral centers. researchgate.net Varying the O-protective group on the substrate was found to have a significant impact on the reaction rate, though it did not substantially affect the high stereoselectivity. researchgate.net

Biocatalysis aligns with green chemistry principles by utilizing enzymes that operate under mild conditions, often in aqueous media, and by offering high selectivity, which minimizes the formation of byproducts and simplifies purification. nih.govresearchgate.net The ongoing search for novel enzymes and the engineering of existing ones are expected to further enhance the efficiency and substrate scope of biocatalytic routes to this key chiral intermediate. researchgate.net

| Green Synthesis Approach | Catalyst/Method | Substrate | Product | Key Finding |

| Asymmetric Bioreduction | Enoate Reductases (OYE family) | Methyl 2-hydroxymethylacrylate | This compound | High stereoselectivity (>99% ee) achieved. researchgate.net |

Development of Immobilized Biocatalysts and Catalysts

A significant trend aimed at improving the industrial feasibility of catalytic processes is the development of immobilized catalysts. semanticscholar.org Immobilization involves attaching a catalyst, such as an enzyme, to a solid support material, which offers numerous advantages over using the catalyst in its free, soluble form. nih.govfrontiersin.org

For the synthesis of this compound, the immobilization of the enoate reductases used in the bioreduction process represents a logical next step for process optimization. researchgate.netmdpi.com Various materials can serve as supports, including natural biopolyesters like polyhydroxyalkanoates (PHAs), which are themselves composed of (R)-3-hydroxy fatty acids. frontiersin.org The development of robust immobilized biocatalysts is a key area of research that promises to make the enzymatic synthesis of chiral compounds like this compound more scalable and cost-effective. mdpi.com

| Feature | Description | Advantage for Synthesis |

| Catalyst Reusability | The immobilized catalyst can be recovered and used in multiple reaction cycles. | Reduces overall catalyst cost and improves process economics. nih.gov |

| Enhanced Stability | The solid support can have a protective effect on the enzyme structure. | Allows for operation under a wider range of conditions and prolongs catalyst lifetime. nih.gov |

| Simplified Product Purification | The catalyst is easily separated from the product solution by filtration. | Reduces downstream processing complexity and costs. frontiersin.org |

| Process Control | The reaction can be quickly terminated by removing the catalyst. | Offers better control over the reaction progress. frontiersin.org |

Flow Chemistry Applications in Enantioselective Synthesis

Continuous flow chemistry is a transformative technology that is supplanting traditional batch processing in many areas of chemical synthesis, including the production of chiral active pharmaceutical ingredients (APIs). nih.govangelinifinechemicals.com This approach offers considerable benefits in terms of process control, safety, and scalability. nih.govresearchgate.net

In a flow system, reagents are continuously pumped through a reactor, such as a packed-bed column containing a heterogeneous or immobilized catalyst. nih.gov This setup allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. nih.gov The high surface-area-to-volume ratio in microreactors enhances heat and mass transfer, enabling reactions to be run safely at higher temperatures and concentrations, which can dramatically reduce reaction times. nih.gov

The enantioselective synthesis of this compound is an ideal candidate for adaptation to a continuous flow process. nih.govnih.gov Integrating an immobilized biocatalyst (as discussed in section 7.2) into a packed-bed flow reactor could enable the development of a fully automated and highly efficient manufacturing process. nih.govvapourtec.com Such a system would benefit from increased productivity and space-time yields compared to conventional batch methods, representing a significant step towards more sustainable and scalable production. unimi.it

Integration of Artificial Intelligence and Machine Learning in Catalyst Design

The traditional discovery of new catalysts has often relied on time-consuming and resource-intensive trial-and-error methodologies. eurekalert.orgpaperpublications.org The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this field by enabling a data-driven, predictive approach to catalyst design. paperpublications.orgresearchgate.net

These computational tools offer a powerful way to navigate the immense parameter space of catalyst design, leading to the faster development of more efficient, selective, and robust catalysts for enantioselective transformations. researchgate.netoaepublish.com

| AI/ML Application | Description | Impact on Catalyst Design |

| Predictive Modeling | ML models are trained on existing data to predict the performance of new catalysts. | Accelerates screening by prioritizing promising candidates for synthesis and testing. eurekalert.orgnih.gov |

| Descriptor Identification | Algorithms identify key physical or chemical properties (descriptors) that correlate with catalytic activity. | Provides rational design principles and deepens fundamental understanding. researchgate.netoaepublish.com |

| Optimization of Conditions | AI can optimize reaction parameters (temperature, pressure, solvent) for a given catalyst. | Maximizes yield and selectivity, improving process efficiency. researchgate.net |

| Automated Workflows | Closed-loop systems integrate automated synthesis, testing, and AI-based analysis. | Enables high-throughput discovery and minimizes human error. eurekalert.orgarxiv.org |

Expanding the Scope of this compound as a Versatile Chiral Platform

This compound is highly valued not as an end product itself, but as a versatile chiral building block, or synthon, for constructing more complex molecules. Its two functional groups—a hydroxyl and a methyl ester—and its defined stereocenter make it an ideal starting material for the stereoselective synthesis of a wide range of optically active compounds.

The utility of this chiral platform is demonstrated by its application in the total synthesis of several complex natural products. It has been employed as a key starting material in the synthesis of:

(-)-Discodermolide: A potent antimitotic agent isolated from a marine sponge.

(-)-Stemoamide and (-)-Stemospironine: Members of the structurally complex Stemona alkaloids.

Furthermore, it is used in the preparation of other useful chiral intermediates, such as (S)-(4-benzyloxy-3-methylbut-1-ynyl)triethylsilane. The continued exploration of new synthetic routes originating from this compound will further expand its role as a fundamental platform in asymmetric synthesis.

Challenges and Opportunities in Scalable Academic Synthesis

While significant progress has been made, the transition of synthetic routes for this compound from the laboratory to scalable production presents both challenges and opportunities.

Challenges:

Catalyst Cost and Reusability: Many effective chiral catalysts, including both organocatalysts and enzymes, can be expensive. For a process to be economically viable, high catalyst loading must be avoided, and the catalyst should be efficiently recycled, which can be a challenge in traditional batch processes. nih.gov

Process Optimization and Scale-Up: Translating a high-yielding lab-scale reaction to a large-scale industrial process is not always straightforward. Issues related to mixing, heat transfer, and purification can arise, requiring significant process engineering and development.

Opportunities:

Biocatalysis and Immobilization: The use of highly selective enzymes, as seen with enoate reductases, offers a direct and sustainable route to the target molecule. researchgate.net Immobilizing these biocatalysts addresses the key challenges of cost and reusability, paving the way for industrial application. nih.gov

Continuous Flow Technology: Adopting flow chemistry provides a clear opportunity to overcome many scale-up challenges. nih.gov It allows for safer, more consistent, and more efficient production, representing a significant process intensification strategy. researchgate.net

AI-Driven Discovery: The application of AI and machine learning presents a major opportunity to accelerate the development of next-generation catalysts with improved activity, stability, and cost-effectiveness, directly addressing the core limitations of current synthetic methods. paperpublications.org

By leveraging these emerging trends, the academic and industrial synthesis of this compound can become more efficient, sustainable, and scalable, ensuring a steady supply of this crucial chiral building block for future innovations.

Q & A

Basic Research Questions

Q. What are the standard enzymatic methods for synthesizing (R)-3-hydroxy-2-methylpropanoate, and how do reaction conditions influence yield?

- Answer : The compound is a substrate for 3-hydroxyisobutyrate dehydrogenase (EC 1.1.1.31) , which catalyzes its oxidation to 2-methyl-3-oxopropanoate using NAD+ . Reaction optimization requires pH control (~7.5–8.5) and cofactor regeneration systems (e.g., NADH oxidase) to improve yields. Lower temperatures (4–25°C) may stabilize the enzyme but reduce reaction rates .

Q. How is this compound utilized as a chiral precursor in organic synthesis?

- Answer : The compound serves as a starting material for synthesizing PT-sulfones (e.g., intermediates in drug development) via thiol-ene coupling and oxidation steps. For example, methyl (S)-3-hydroxy-2-methylpropanoate (enantiomer) is converted to alcohol derivatives for further functionalization . Stereochemical integrity is maintained using mild oxidizing agents like SO3:pyr/Et3N/DMSO .

Q. What analytical techniques are critical for confirming enantiomeric purity during synthesis?

- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) or polarimetric analysis is standard. Nuclear Overhauser Effect (NOE) in NMR can confirm stereochemistry in derivatives . Quantification of NADH/NAD+ ratios via UV spectroscopy (340 nm) is used in enzymatic assays .

Advanced Research Questions

Q. How can biocatalytic C─C bond reduction be optimized to enhance enantioselectivity in this compound production?

- Answer : Engineered Old Yellow Enzymes (OYEs) or ketoreductases (e.g., from Lactobacillus brevis) achieve >99% enantiomeric excess (ee) for the (R)-enantiomer. Substrate engineering (e.g., protecting groups) and solvent systems (e.g., biphasic toluene/water) improve enzyme stability and turnover . Computational docking studies guide active-site modifications for better substrate binding .

Q. What contradictions exist between chemical and enzymatic synthesis routes for this compound, and how are they resolved?

- Answer : Chemical routes (e.g., Grignard addition to α-keto esters) often yield racemic mixtures, requiring costly chiral resolution. Enzymatic methods avoid this but face scalability challenges. Hybrid approaches, such as chemoenzymatic decarboxylation of β-keto acids, reconcile these issues by combining chemical steps with biocatalytic stereocontrol . Conflicting data on enzyme stability in non-aqueous media may arise from variations in immobilization techniques (e.g., CAL-B lipase vs. free enzymes) .

Q. How do substituents on the propanoate backbone influence metabolic pathway interactions?

- Answer : Methyl and hydroxyl groups alter substrate specificity in dehydrogenase assays. For instance, 3-hydroxy-2-methylpropanoate derivatives inhibit mevalonate reductase (EC 1.1.1.32) competitively, disrupting terpenoid biosynthesis. Isotopic labeling (e.g., 13C at C2) tracks metabolic flux in in vitro models .

Q. What strategies mitigate side reactions (e.g., ester hydrolysis) during multicomponent synthesis of propanoate derivatives?

- Answer : Protecting groups (e.g., tert-butyldimethylsilyl ethers) shield hydroxyl moieties during chromenone coupling reactions. Solvent choice (anhydrous THF or DCM) and low temperatures (−20°C) suppress hydrolysis. Post-reaction quenching with ion-exchange resins removes acidic byproducts .

Data Contradiction Analysis

Q. Why do reported ee values for biocatalytic synthesis vary across studies, and how can reproducibility be improved?

- Answer : Discrepancies arise from differences in enzyme sources (wild-type vs. engineered), substrate purity, or assay conditions (e.g., pH/temperature). Standardizing reaction protocols (e.g., IUBMB guidelines for dehydrogenase assays ) and reporting detailed kinetic parameters (Km, kcat) enhance cross-study comparability .

Methodological Resources

- Synthetic Protocols : Refer to multicomponent coupling in chromenone derivatives or Grubbs metathesis for pheromone synthesis .

- Enzyme Engineering : Utilize structure-guided mutagenesis for OYEs .

- Analytical Validation : Cross-validate ee using chiral GC-MS and circular dichroism (CD) spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.